N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy-naphthyl group, and a thioxo-pyrimidinecarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidine structure, followed by the introduction of the chlorophenyl and methoxy-naphthyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and thioxo compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-4-(2-METHOXYNAPHTHALEN-1-YL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- N-(4-bromophenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- N-(4-fluorophenyl)-4-(2-methoxy-1-naphthyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenyl group may enhance its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C23H20ClN3O2S |
---|---|
Molecular Weight |
437.9g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2S/c1-13-19(22(28)26-16-10-8-15(24)9-11-16)21(27-23(30)25-13)20-17-6-4-3-5-14(17)7-12-18(20)29-2/h3-12,21H,1-2H3,(H,26,28)(H2,25,27,30) |
InChI Key |
BXJSPBSOGHNSCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OC)C(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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